2-amino-N-(tert-butyl)acetamide hydrochloride
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Overview
Description
2-amino-N-(tert-butyl)acetamide hydrochloride is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-(tert-butyl)acetamide hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of carbamic acid, N-[2-[(1,1-dimethylethyl)amino]-2-oxoethyl]-, phenylmethyl ester with hydrochloric acid. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(tert-butyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride,
Properties
IUPAC Name |
2-amino-N-tert-butylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2,3)8-5(9)4-7;/h4,7H2,1-3H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBCDULVRSMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508674 |
Source
|
Record name | N-tert-Butylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71034-40-7 |
Source
|
Record name | N-tert-Butylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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